2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a fused ring system containing both imidazole and pyrimidine rings, with two methyl groups attached at the 2 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various methods. One common approach involves the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization. The reaction typically requires acidic or basic conditions and may involve the use of catalysts such as Lewis acids or transition metals .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products: The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has been investigated for its potential therapeutic applications, including antiviral, antibacterial, and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular processes such as proliferation, apoptosis, and immune response .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system but differ in the position and nature of substituents.
Imidazo[1,2-a]thiazoles: These compounds contain a sulfur atom in place of one of the nitrogen atoms in the pyrimidine ring.
Benzimidazoles: These compounds have a benzene ring fused to an imidazole ring, differing in the overall structure and properties.
Uniqueness: 2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern and the resulting biological activities. The presence of methyl groups at the 2 and 6 positions can influence the compound’s reactivity, binding affinity, and overall pharmacological profile .
Properties
Molecular Formula |
C8H15N3 |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
2,6-dimethyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H15N3/c1-6-3-9-8-10-7(2)5-11(8)4-6/h6-7H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
COCULWOKORACCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C2NC(CN2C1)C |
Origin of Product |
United States |
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